![molecular formula C11H7BrN2O B15237935 8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is of significant interest due to its potential biological activities, including antineoplastic (anti-cancer) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyrrolo[1,2-A]quinoxalin-4(5H)-ones involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves the palladium-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole .
Industrial Production Methods
The scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-A]quinoxalin-4(5H)-ones using cheap standard laboratory reagents .
Chemical Reactions Analysis
Types of Reactions
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic reagents can be used to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives and other substituted pyrroloquinoxalines .
Scientific Research Applications
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of biologically important condensed derivatives.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Mechanism of Action
The mechanism by which 8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s antineoplastic activity is believed to be due to its ability to interfere with cellular processes that are critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-A]quinoxalin-4(5H)-one: Lacks the bromine atom but shares a similar core structure.
Indolo[1,2-A]quinoxalin-6(5H)-one: Another compound with a similar structure but different functional groups.
Uniqueness
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications .
Properties
Molecular Formula |
C11H7BrN2O |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
8-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15) |
InChI Key |
WNJSFOMYRGRHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


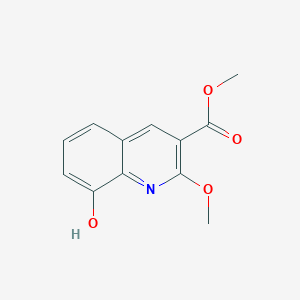

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
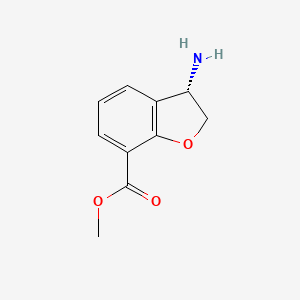
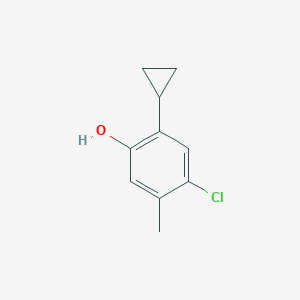
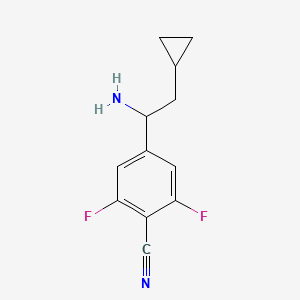

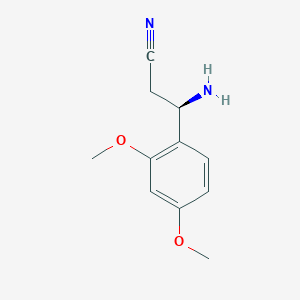
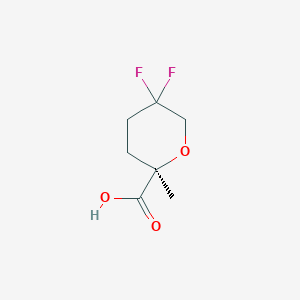
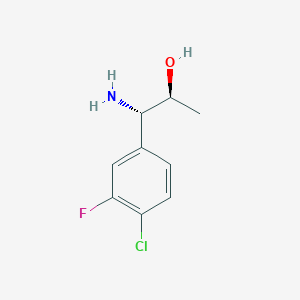
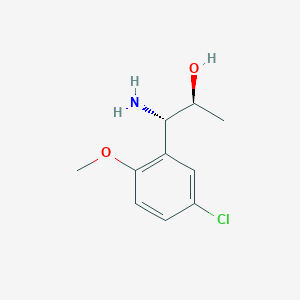
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)
![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
